Comparative In Vitro Cytotoxicity: Velnacrine vs. Tacrine in Human Hepatoma Cells
In HepG2 human hepatoma cells, tacrine (THA) exhibits significantly greater intrinsic cytotoxicity than its monohydroxy metabolite velnacrine. The 24-hour LC50 for tacrine is 54 µg/mL, while velnacrine's LC50 is 84 µg/mL, indicating a 1.6-fold lower cytotoxic potential for the metabolite [1]. This direct comparison is critical because it isolates a key structural determinant—the 1-hydroxyl group—that modulates hepatotoxic risk, a major liability of the class. However, this in vitro advantage did not translate into a clinically safe hepatic profile, as velnacrine was still associated with elevated transaminases in patients.
| Evidence Dimension | Cytotoxicity (LC50) in HepG2 cells |
|---|---|
| Target Compound Data | 84 µg/mL (Velnacrine) |
| Comparator Or Baseline | 54 µg/mL (Tacrine) |
| Quantified Difference | 1.6-fold less cytotoxic |
| Conditions | HepG2 human hepatoma cell line; 24-hour exposure; Neutral Red Uptake Assay |
Why This Matters
This data allows researchers to differentiate velnacrine from tacrine in studies of acridine-class hepatotoxicity mechanisms, where the 1-hydroxyl group is a key structural variable.
- [1] Viau CJ, Curren RD, Wallace K, et al. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes. Drug Chem Toxicol. 1993;16(3):227-39. doi: 10.3109/01480549309081817. View Source
